molecular formula C12H10N4OS2 B5297659 N-(3-cyanothiophen-2-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide

N-(3-cyanothiophen-2-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B5297659
M. Wt: 290.4 g/mol
InChI Key: QNIHSSNCRDRMIM-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound that features a thiophene ring substituted with a cyano group, a pyrimidine ring with a methyl group, and an acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the thiophene ring: Starting with a suitable thiophene precursor, a cyano group can be introduced via a nucleophilic substitution reaction.

    Synthesis of the pyrimidine ring: The pyrimidine ring can be synthesized separately, with the methyl group introduced through alkylation.

    Coupling reaction: The thiophene and pyrimidine intermediates can be coupled using a sulfanyl linkage, often facilitated by a coupling reagent such as DCC (dicyclohexylcarbodiimide).

    Acetamide formation:

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted acetamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for drug discovery.

    Medicine: As a candidate for therapeutic agents targeting specific biological pathways.

    Industry: In the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyanothiophen-2-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide: can be compared with other thiophene and pyrimidine derivatives.

    Thiophene derivatives: Compounds with similar thiophene rings but different substituents.

    Pyrimidine derivatives: Compounds with similar pyrimidine rings but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique electronic and biological properties.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS2/c1-8-2-4-14-12(15-8)19-7-10(17)16-11-9(6-13)3-5-18-11/h2-5H,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIHSSNCRDRMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816754
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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